N-hexyl-N-methyl-3-phenoxybenzamide
Description
N-Hexyl-N-methyl-3-phenoxybenzamide is a benzamide derivative characterized by a hexyl and methyl group attached to the nitrogen atom and a phenoxy substituent at the 3-position of the benzamide core. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic and steric properties .
Properties
CAS No. |
149589-43-5 |
|---|---|
Molecular Formula |
C20H25NO2 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-hexyl-N-methyl-3-phenoxybenzamide |
InChI |
InChI=1S/C20H25NO2/c1-3-4-5-9-15-21(2)20(22)17-11-10-14-19(16-17)23-18-12-7-6-8-13-18/h6-8,10-14,16H,3-5,9,15H2,1-2H3 |
InChI Key |
FQYQCOYZDFBFIS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN(C)C(=O)C1=CC(=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-N-methyl-3-phenoxybenzamide typically involves the reaction of 3-phenoxybenzoic acid with hexylamine and methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-hexyl-N-methyl-3-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-hexyl-N-methyl-3-phenoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of N-hexyl-N-methyl-3-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substituent-Driven Properties
The compound’s hexyl and methyl groups on nitrogen and the 3-phenoxy group distinguish it from other benzamides. Key comparisons include:
a) N-Hexylbenzamide (C₁₃H₁₉NO)
- Structure: Lacks the N-methyl and 3-phenoxy groups.
- Applications: Primarily a chemical intermediate; the absence of the phenoxy group limits its bioactivity compared to pesticidal benzamides .
b) Mepronil (2-Methyl-N-(3-(1-Methylethoxy)phenyl)benzamide)
- Structure: Features a methoxy group instead of phenoxy and a 2-methyl substituent.
- Applications: A fungicide; the methoxy group may reduce lipid solubility compared to phenoxy, affecting membrane penetration .
c) N-Hexyl-3,4-Dihydroxybenzamide
- Structure : Contains dihydroxy groups at the 3,4-positions, increasing polarity.
- Applications: Exhibits antimalarial and antitumor activities, suggesting that hydroxyl groups enhance interactions with biological targets compared to phenoxy .
d) N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
Data Tables
Table 1: Structural and Functional Comparison
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